dqp-1105

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

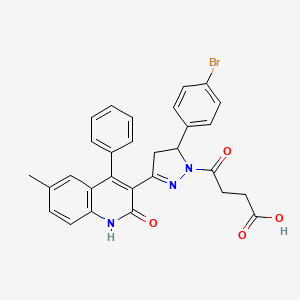

C29H24BrN3O4 |

|---|---|

Molecular Weight |

558.4 g/mol |

IUPAC Name |

4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

InChI |

InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24H,13-14,16H2,1H3,(H,31,37)(H,35,36) |

InChI Key |

MVYNQMRZRULRIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)CCC(=O)O |

Synonyms |

4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid DQP 1105 DQP-1105 DQP1105 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of DQP-1105: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DQP-1105 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor in the central nervous system. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its molecular interactions, functional consequences, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Primary Mechanism of Action: Selective Negative Allosteric Modulation of GluN2C/D-Containing NMDA Receptors

This compound exerts its effects by selectively targeting NMDA receptors that contain the GluN2C and/or GluN2D subunits.[1][2][3][4][5] Its mechanism is noncompetitive, meaning it does not compete with the binding of the endogenous agonists, glutamate and glycine.[2][3][5]

Key characteristics of this compound's mechanism of action include:

-

Voltage-Independence: The inhibitory action of this compound is not dependent on the membrane potential.[2][3][5]

-

Glutamate-Dependent Binding: The affinity of this compound for the NMDA receptor increases in the presence of glutamate.[1] This suggests that the binding of glutamate induces a conformational change in the receptor that favors the binding of this compound.

-

Inhibition of a Pregating Step: Single-channel recording studies have shown that this compound inhibits a pregating step in receptor activation without significantly altering the mean open time or single-channel conductance.[2][3][5] This indicates that this compound likely stabilizes a closed state of the receptor, thereby reducing the probability of channel opening upon agonist binding.

The selectivity of this compound for GluN2C and GluN2D subunits is conferred by specific amino acid residues located in the lower lobe of the GluN2 agonist binding domain.[2][3][5]

Quantitative Data

The following tables summarize the in vitro potency of this compound on various NMDA receptor subtypes across different experimental platforms.

| Receptor Subtype | IC50 (µM) | Experimental System | Reference |

| GluN1/GluN2C | 7.0 | Two-electrode voltage clamp (Xenopus oocytes) | [1][4] |

| GluN1/GluN2D | 2.7 | Two-electrode voltage clamp (Xenopus oocytes) | [1][4] |

| GluN1/GluN2A | >135 | Two-electrode voltage clamp (Xenopus oocytes) | [2][3] |

| GluN1/GluN2B | >135 | Two-electrode voltage clamp (Xenopus oocytes) | [2][3] |

| GluN1/GluN2D | 3.2 | Whole-cell patch clamp (HEK cells) | [3] |

| GluN1/GluN2A | 12 | Whole-cell patch clamp (HEK cells) | [3] |

| GluN1/GluN2D | 2.1 | Perforated-patch clamp (HEK cells) | [3] |

| GluN1/GluN2A | 54 | Perforated-patch clamp (HEK cells) | [3] |

| Kinetic Parameter | Value | Receptor Subtype | Experimental System | Reference |

| k_on | 4.5 x 10^5 M⁻¹s⁻¹ | GluN1/GluN2D | Whole-cell patch clamp (HEK cells) | [6] |

| k_off | 0.65 s⁻¹ | GluN1/GluN2D | Whole-cell patch clamp (HEK cells) | [6] |

| K_D (calculated) | 1.4 µM | GluN1/GluN2D | Whole-cell patch clamp (HEK cells) | [6] |

Signaling Pathways

The binding of this compound to GluN2C/D-containing NMDA receptors allosterically inhibits the influx of Ca²⁺ and Na⁺ that is normally triggered by the binding of glutamate and glycine. This modulation of ion flow has significant downstream effects on intracellular signaling cascades.

Figure 1: this compound Signaling Pathway at the NMDA Receptor.

Experimental Protocols

Two-Electrode Voltage-Clamp Recordings in Xenopus Oocytes

This technique is employed to assess the activity of this compound on specific NMDA receptor subtypes expressed in a controlled environment.

-

Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, GluN1/GluN2D).

-

Incubation: Injected oocytes are incubated for 24-72 hours to allow for receptor expression.

-

Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocytes are continuously perfused with a buffer solution.

-

Agonist and Modulator Application: A baseline current is established in the presence of glycine. NMDA receptor currents are then evoked by the application of glutamate and glycine. This compound is co-applied with the agonists at varying concentrations to determine its inhibitory effect.

-

Data Analysis: The resulting current responses are measured, and concentration-response curves are generated to calculate the IC50 values.

Figure 2: Experimental Workflow for Two-Electrode Voltage-Clamp Recordings.

Whole-Cell and Perforated-Patch Clamp Recordings in Mammalian Cells

These techniques provide a more physiologically relevant system to study the effects of this compound.

-

Cell Culture and Transfection: Human embryonic kidney (HEK) or baby hamster kidney (BHK) cells are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits.

-

Recording Configuration:

-

Whole-Cell: The cell membrane is ruptured to allow direct electrical access and dialysis of the cell interior with the pipette solution.

-

Perforated-Patch: The pipette solution contains a pore-forming agent (e.g., gramicidin) that allows for electrical access without dialyzing the intracellular contents, thus preserving endogenous signaling molecules.

-

-

Electrophysiological Recording: Cells expressing the receptors are voltage-clamped, and currents are evoked by rapid application of agonists.

-

Drug Application and Data Analysis: this compound is applied, and its effect on the NMDA receptor-mediated current is measured to determine potency and kinetic parameters.

This compound and GPR52: An Indirect Relationship in the Context of Schizophrenia

Current scientific literature does not support a direct molecular interaction between this compound and the G protein-coupled receptor 52 (GPR52). The interest in both targets likely stems from their individual therapeutic potential in neuropsychiatric disorders such as schizophrenia.

NMDA Receptor Hypofunction in Schizophrenia: The NMDA receptor hypofunction hypothesis of schizophrenia is a leading theory for the pathophysiology of the disease.[5] Modulators of NMDA receptor activity, particularly those targeting specific subunits like GluN2C and GluN2D, are being investigated as potential therapeutic agents.[6] this compound, as a NAM of GluN2C/D-containing receptors, could potentially be used to probe the role of these specific receptor subtypes in the disease.

GPR52 as a Novel Antipsychotic Target: GPR52 is an orphan Gs-coupled receptor highly expressed in brain regions implicated in schizophrenia, such as the striatum and cortex.[7][8] Activation of GPR52 is thought to have a dual effect:

-

In the striatum, it may functionally oppose the signaling of the dopamine (B1211576) D2 receptor, a key target of current antipsychotics.[7][8]

-

In the cortex, it may enhance the function of the dopamine D1 and NMDA receptors, potentially improving cognitive and negative symptoms of schizophrenia.[8][9]

Figure 3: GPR52 Signaling Pathway.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GluN2C- and GluN2D-containing NMDA receptors. Its mechanism as a selective, noncompetitive, and voltage-independent negative allosteric modulator is well-characterized. While there is no evidence for a direct interaction with GPR52, both targets are of significant interest in the field of neuropsychiatric drug discovery, particularly for the development of novel therapeutics for schizophrenia. Further research into the in vivo effects of this compound will be crucial in elucidating the therapeutic potential of modulating GluN2C/D-containing NMDA receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential effect of NMDA receptor GluN2C and GluN2D subunit ablation on behavior and channel blocker-induced schizophrenia phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are GPR52 agonists and how do they work? [synapse.patsnap.com]

- 4. T40. GPR52 AGONISTS REPRESENT A NOVEL APPROACH TO TREAT UNMET MEDICAL NEED IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The origin of NMDA receptor hypofunction in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GluN2C/GluN2D subunit-selective NMDA receptor potentiator CIQ reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of the first potent and orally available agonist of the orphan G-protein-coupled receptor 52 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of DQP-1105: A Negative Allosteric Modulator of GluN2C/D-Containing NMDA Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DQP-1105, chemically known as 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2] This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative activity data, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in excitatory synaptic transmission in the central nervous system.[2] These receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The diverse subunit composition of NMDA receptors gives rise to distinct pharmacological and biophysical properties, making subunit-selective modulation an attractive therapeutic strategy. Over-activation of NMDA receptors is implicated in various neurological disorders, yet non-selective antagonists often lead to significant adverse effects.[3] this compound emerged from high-throughput screening as a selective inhibitor of NMDA receptors containing GluN2C or GluN2D subunits, offering a promising avenue for targeted therapeutic intervention.[3]

Chemical Structure and Properties

-

IUPAC Name: 4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid[4]

-

Molecular Formula: C₂₉H₂₄BrN₃O₄

-

Molecular Weight: 558.42 g/mol

-

CAS Number: 380560-89-4

-

Core Scaffold: Dihydroquinoline–pyrazoline (DQP) derivative[3]

Mechanism of Action

This compound acts as a negative allosteric modulator of NMDA receptors. Its inhibitory action is characterized by the following key features:

-

Subunit Selectivity: this compound exhibits significant selectivity for NMDA receptors containing GluN2C and GluN2D subunits over those with GluN2A and GluN2B subunits.[1][2][5][6]

-

Noncompetitive Inhibition: The inhibitory effect of this compound cannot be overcome by increasing the concentration of the agonists glutamate or glycine, indicating a noncompetitive mechanism of action.[1][2][5]

-

Voltage-Independence: The inhibition by this compound is not dependent on the membrane potential.[1][2][5]

-

Glutamate-Dependent Binding: The affinity of this compound for the receptor increases in the presence of glutamate, but not glycine.[3][4][7] This suggests that the binding of glutamate induces a conformational change in the receptor that favors the binding of this compound.

-

Mode of Action: this compound is believed to inhibit a pregating step in receptor activation without altering the mean open time or single-channel conductance.[1][2][5] This suggests that it prevents the channel from opening rather than blocking the open pore.

-

Binding Site: Mutagenesis studies have identified two key residues in the lower lobe of the GluN2 agonist-binding domain that are crucial for the selectivity of this compound.[1][5] This indicates that this compound binds to a novel allosteric site in a subunit-selective manner.[1][5]

Quantitative Structure-Activity Relationship Data

The inhibitory potency of this compound and its analogs has been evaluated against various NMDA receptor subtypes. The following table summarizes the key quantitative data.

| Compound | Target Receptor | IC₅₀ (μM) | Assay System | Reference |

| This compound | GluN1/GluN2C | 7.0 | Xenopus laevis oocytes | [3][6] |

| GluN1/GluN2D | 2.7 | Xenopus laevis oocytes | [3][6] | |

| GluN1/GluN2A | >100 | Xenopus laevis oocytes | [1][5] | |

| GluN1/GluN2B | >100 | Xenopus laevis oocytes | [1][5] | |

| GluN1/GluN2C | 8.5 | BHK cells | ||

| GluN1/GluN2D | 2.7 | BHK cells | ||

| GluN1/GluN2A | 206 | BHK cells | ||

| GluN1/GluN2B | 121 | BHK cells | ||

| Compound 2a | GluN1/GluN2C | 0.77 | Xenopus laevis oocytes | [3] |

| GluN1/GluN2D | 0.44 | Xenopus laevis oocytes | [3] | |

| Compound 2i | GluN1/GluN2D | 0.10 | HEK cells | [3] |

Experimental Protocols

Recombinant NMDA Receptor Expression in Xenopus laevis Oocytes

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

-

Incubation: Injected oocytes are incubated for 1-3 days to allow for receptor expression.

-

Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed to measure agonist-evoked currents in response to glutamate and glycine. This compound is applied to determine its inhibitory effect on these currents.

Mammalian Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells or Baby Hamster Kidney (BHK) cells are commonly used.[2][3]

-

Transfection: Cells are transiently transfected with plasmids encoding the NMDA receptor subunits using standard methods like calcium phosphate (B84403) precipitation or lipofection.

-

Cell Culture: Transfected cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Transfected mammalian cells are plated on coverslips for recording.

-

Recording: Whole-cell voltage-clamp recordings are performed using patch pipettes filled with an internal solution. The external solution contains the agonists (glutamate and glycine) and the modulator (this compound).

-

Data Acquisition: Agonist-evoked currents are recorded in the presence and absence of this compound to determine its inhibitory potency and mechanism of action.[2]

In Vivo Studies in Murine Models

-

Animal Models: Murine models of neurological disorders, such as tuberous sclerosis complex (TSC)-induced epilepsy (Tsc1+/- mice), have been used to evaluate the in vivo efficacy of this compound.[3]

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 4% ethanol, 5% Tween 80, 5% PEG 400 in saline) and administered via intraperitoneal (IP) injection.[8]

-

Behavioral and Electrophysiological Monitoring: The effects of this compound on disease-related phenotypes, such as seizure burden, are monitored.[3]

Visualizations

Signaling Pathway of this compound Action

References

- 1. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. umimpact.umt.edu [umimpact.umt.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]

DQP-1105: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental protocols related to DQP-1105, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.

Core Chemical Properties and Identification

This compound, with the CAS Number 380560-89-4, is a synthetic organic compound belonging to the dihydroquinoline-pyrazoline class.[1][2][3] Its chemical name is 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid.[4][5]

| Property | Value | Source |

| CAS Number | 380560-89-4 | [1][6][7][8][9] |

| Molecular Formula | C29H24BrN3O4 | [7][8][10] |

| Molecular Weight | 558.42 g/mol | [7][9][10] |

| Purity | ≥97% | [7] |

| Appearance | Yellow-white solid | [9] |

| Solubility | Soluble in DMSO | [7][8][10] |

Mechanism of Action: Selective NMDA Receptor Modulation

This compound functions as a noncompetitive antagonist of the NMDA receptor.[7] Its inhibitory action is highly selective for receptors containing the GluN2C and GluN2D subunits, with significantly lower potency at receptors containing GluN2A and GluN2B subunits.[7] This selectivity provides a valuable tool for dissecting the physiological roles of GluN2C/D-containing NMDA receptors.

The inhibitory effect of this compound is voltage-independent and cannot be overcome by increasing the concentration of the co-agonists glutamate (B1630785) or glycine.[4][5] This is consistent with a noncompetitive, allosteric mechanism of action.[4] this compound is a negative allosteric modulator, meaning it binds to a site on the receptor that is distinct from the agonist binding site to reduce the receptor's activity.[1][11]

A key feature of this compound's mechanism is its glutamate-dependence. Its inhibitory potency is enhanced in the presence of glutamate, suggesting that the binding of glutamate to the receptor induces a conformational change that increases the affinity of this compound for its allosteric binding site.[2][3]

Signaling Pathway of this compound at the NMDA Receptor

The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory action of this compound.

Potency and Selectivity

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) values, which demonstrate its selectivity for GluN2C and GluN2D subunits.

| Receptor Subunit | IC50 (µM) | Source |

| GluN2D | 2.7 | [7] |

| GluN2C | 7.0 - 8.5 | [7] |

| GluN2B | 121 | [7] |

| GluA1 (AMPA) | 198 | [6] |

| GluK2 (Kainate) | 153 | [7] |

| GluN2A | 206 | [7] |

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize the activity of this compound.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion flow across the entire membrane of a cell, allowing for the characterization of this compound's effect on NMDA receptor currents.

Objective: To determine the inhibitory effect of this compound on NMDA receptor-mediated currents in a whole-cell configuration.

Materials:

-

HEK293 cells or Xenopus oocytes expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2C, GluN1/GluN2D).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (e.g., containing in mM: 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl2, 0.01 EDTA, pH 7.4).

-

Internal pipette solution (e.g., containing in mM: 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5 BAPTA, 10 HEPES, pH 7.2).

-

NMDA receptor agonists: Glutamate and Glycine.

-

This compound stock solution (in DMSO).

Procedure:

-

Cell Preparation: Culture and transfect HEK293 cells with the desired NMDA receptor subunit cDNAs. For Xenopus oocytes, inject the cRNAs and incubate for 2-5 days.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply agonists (e.g., 100 µM glutamate and 30 µM glycine) to elicit a baseline NMDA receptor current.

-

Co-apply varying concentrations of this compound with the agonists to determine the concentration-dependent inhibition.

-

Record the current responses using the patch-clamp amplifier and acquisition software.

-

-

Data Analysis:

-

Measure the peak or steady-state current amplitude in the absence and presence of this compound.

-

Normalize the inhibited currents to the control baseline current.

-

Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.

-

Single-Channel Patch-Clamp Recording

This high-resolution technique allows for the study of how this compound affects the gating properties of individual NMDA receptor channels.

Objective: To investigate the mechanism of this compound inhibition on the open probability and conductance of single NMDA receptor channels.

Materials:

-

Same as for whole-cell recording, with a focus on excised outside-out patches.

Procedure:

-

Patch Excision: After establishing a whole-cell configuration, slowly retract the pipette to excise a small patch of membrane containing one or more NMDA receptor channels (outside-out configuration).

-

Recording:

-

Apply agonists to the extracellular side of the patch to activate the channels.

-

Record single-channel currents at a fixed holding potential.

-

Apply this compound to the bath to observe its effect on channel activity.

-

-

Data Analysis:

-

Analyze the recordings to determine the single-channel conductance, mean open time, and open probability.

-

Compare these parameters before and after the application of this compound to understand its effect on channel gating. Studies have shown this compound reduces the frequency of channel opening without significantly altering the mean open time or single-channel conductance.[4][5]

-

Experimental Workflow Diagram

The following diagram provides a generalized workflow for characterizing the activity of a compound like this compound.

Synthesis of this compound

The synthesis of this compound and its analogs has been described in the scientific literature. A common synthetic route involves a multi-step process.[3] The synthesis generally starts from commercially available precursors and involves key steps such as condensation and cyclization reactions to form the core dihydroquinoline-pyrazoline scaffold. Further modifications are then made to introduce the necessary functional groups. For detailed, step-by-step synthetic procedures, readers are encouraged to consult the primary research articles.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of GluN2C and GluN2D-containing NMDA receptors in the central nervous system. Its high selectivity and well-characterized mechanism of action make it a suitable probe for both in vitro and in vivo investigations. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting these specific NMDA receptor subtypes in various neurological and psychiatric disorders.

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. umimpact.umt.edu [umimpact.umt.edu]

- 6. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]

- 7. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMDA receptor - Wikipedia [en.wikipedia.org]

- 11. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Glutamate-Dependent Binding Mechanism of DQP-1105

For Researchers, Scientists, and Drug Development Professionals

Abstract

DQP-1105 is a selective, noncompetitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C or GluN2D subunits.[1][2][3] Its inhibitory action is uniquely dependent on the presence of glutamate (B1630785), demonstrating a sophisticated mechanism of action that offers a potential therapeutic window for neurological disorders characterized by NMDA receptor hyperexcitability. This document provides a comprehensive overview of the binding mechanism of this compound, detailing its interaction with the NMDA receptor, summarizing key quantitative data, outlining the experimental protocols used for its characterization, and visualizing the associated molecular and experimental pathways.

Introduction to this compound and its Target: The NMDA Receptor

The NMDA receptor is a ligand-gated ion channel crucial for excitatory neurotransmission in the central nervous system, playing a key role in synaptic plasticity, learning, and memory.[4] These receptors are heterotetramers, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The diverse combination of these subunits gives rise to a variety of NMDA receptor subtypes with distinct pharmacological and biophysical properties.[4]

This compound, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a potent antagonist that shows significant selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.[1][3] Unlike competitive antagonists that bind to the glutamate or glycine (B1666218) binding site, this compound acts as a noncompetitive inhibitor, binding to a distinct allosteric site.[1][3] This allosteric modulation provides a more nuanced approach to tempering receptor activity without complete blockade, which is often associated with significant side effects.

The Glutamate-Dependent Binding Mechanism of this compound

The inhibitory effect of this compound is intricately linked to the conformational state of the NMDA receptor, specifically its glutamate-bound state. The affinity of this compound for the receptor is significantly enhanced when glutamate is bound to the GluN2 subunit.[2][5][6] This suggests that the binding of glutamate induces a conformational change in the receptor that either creates or exposes the high-affinity binding site for this compound. This mechanism is consistent with a model where this compound stabilizes a glutamate-bound, non-conducting state of the receptor.

Key characteristics of the this compound binding mechanism include:

-

Noncompetitive Inhibition : The inhibitory effect of this compound cannot be overcome by increasing the concentration of glutamate or the co-agonist glycine.[1][3]

-

Voltage-Independence : The inhibitory action of this compound is not dependent on the membrane potential.[1][2]

-

Allosteric Binding Site : Mutagenesis studies using chimeric receptors have identified a novel binding site located in the lower lobe of the GluN2 agonist-binding domain.[1][3] This site is distinct from the orthosteric glutamate-binding pocket.

-

Glutamate-Dependence : The potency of this compound is significantly increased in the presence of glutamate.[2][5] This is evidenced by a lower IC50 value for inhibition of steady-state currents compared to peak currents in electrophysiological recordings.[2]

Signaling Pathway of NMDA Receptor Modulation by this compound

The following diagram illustrates the proposed signaling pathway for the glutamate-dependent inhibition of the NMDA receptor by this compound.

References

- 1. umimpact.umt.edu [umimpact.umt.edu]

- 2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

In-Depth Technical Guide: Discovery and Synthesis of DQP-1105

For Researchers, Scientists, and Drug Development Professionals

Abstract

DQP-1105, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a potent and selective noncompetitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2][3] Its discovery through high-throughput screening and subsequent characterization have positioned it as a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery

This compound was identified as a selective modulator of GluN2C/D-containing NMDA receptors through a high-throughput screening (HTS) campaign.[2] While the specific details of the initial screening library have not been publicly disclosed, the general workflow for identifying such modulators typically involves the use of cell lines stably expressing specific NMDA receptor subunit combinations.

High-Throughput Screening Workflow

The discovery of novel NMDA receptor modulators like this compound generally employs a multi-step screening process designed to identify and validate compounds with the desired activity and selectivity.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound has not been published, a plausible synthetic route can be constructed based on established methods for the synthesis of its core dihydroquinoline and pyrazoline moieties. The synthesis would likely involve a multi-step process.

Plausible Synthetic Pathway

The synthesis of this compound can be envisioned through the following key steps:

-

Synthesis of the Dihydroquinoline Core: The synthesis of the 3-acetyl-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one core can be achieved through a condensation reaction.

-

Chalcone (B49325) Formation: The dihydroquinoline core would then undergo a Claisen-Schmidt condensation with 4-bromobenzaldehyde (B125591) to form the corresponding chalcone.

-

Pyrazoline Ring Formation: The final step would involve the cyclization of the chalcone with a suitable hydrazine (B178648) derivative, such as succinic hydrazide, to form the pyrazoline ring and introduce the butanoic acid side chain.

Biological Activity and Mechanism of Action

This compound is a noncompetitive negative allosteric modulator of NMDA receptors with high selectivity for those containing GluN2C and GluN2D subunits.[1][2] Its inhibitory action is voltage-independent and cannot be overcome by increasing the concentrations of the co-agonists glutamate (B1630785) or glycine.[1][2]

Signaling Pathway

This compound exerts its effect by binding to a site on the NMDA receptor that is distinct from the agonist binding sites and the ion channel pore. This binding event reduces the probability of the channel opening in response to agonist binding, thereby decreasing the influx of Ca²⁺ and Na⁺ ions. The selectivity of this compound for GluN2C/D subunits is attributed to specific amino acid residues located in the lower lobe of the GluN2 agonist binding domain.[1][2]

Quantitative Data

The potency and selectivity of this compound have been determined in various in vitro systems. The following table summarizes the reported IC₅₀ values.

| Receptor Subunit | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| GluN1/GluN2A | HEK293 | Electrophysiology | > 300 | [2] |

| GluN1/GluN2B | HEK293 | Electrophysiology | > 300 | [2] |

| GluN1/GluN2C | HEK293 | Electrophysiology | 7.0 | [2] |

| GluN1/GluN2D | HEK293 | Electrophysiology | 2.7 | [2] |

| GluN1/GluN2D | Oocytes | Two-electrode voltage clamp | 2.7 | [2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the NMDA receptors in response to agonist application and the modulatory effect of this compound.

Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).

-

Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, and 1 CaCl₂, with the pH adjusted to 7.3. The internal pipette solution contains (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl₂, 5 BAPTA, and 10 HEPES, with the pH adjusted to 7.35.

-

Data Acquisition: Cells are voltage-clamped at -60 mV. NMDA receptor-mediated currents are evoked by the rapid application of a solution containing glutamate and glycine. This compound is co-applied with the agonists to determine its inhibitory effect.

-

Data Analysis: The peak and steady-state current amplitudes in the presence and absence of this compound are measured to calculate the percent inhibition and determine the IC₅₀ value.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration, a downstream consequence of NMDA receptor activation.

Protocol:

-

Cell Preparation: HEK293 cells stably expressing the target NMDA receptor subunits are plated in 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.

-

Compound Application: this compound at various concentrations is pre-incubated with the cells before the addition of NMDA receptor agonists.

-

Fluorescence Measurement: Changes in fluorescence intensity are monitored using a fluorescence plate reader.

-

Data Analysis: The agonist-induced increase in fluorescence in the presence of this compound is compared to the control response to determine the inhibitory activity of the compound.

Pharmacokinetics and Clinical Development

To date, there is no publicly available information on the pharmacokinetic properties of this compound in preclinical animal models. Furthermore, there is no indication that this compound has entered into clinical trials. Its primary utility remains as a selective pharmacological tool for in vitro and in vivo research into the function of GluN2C/D-containing NMDA receptors.

Conclusion

This compound is a valuable research tool that has significantly contributed to the understanding of the roles of GluN2C and GluN2D NMDA receptor subunits. Its high selectivity makes it a superior probe compared to less selective antagonists. While its therapeutic potential remains unexplored, the in-depth characterization of this compound provides a solid foundation for the future development of novel therapeutics targeting these specific NMDA receptor subtypes for the treatment of various neurological and psychiatric disorders.

References

The Enigmatic Duo: A Technical Guide to GluN2C and GluN2D NMDA Receptors in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-D-aspartate (NMDA) receptors are critical players in excitatory synaptic transmission, plasticity, and neuronal development. While the roles of the predominant GluN2A and GluN2B subunits have been extensively studied, the less abundant GluN2C and GluN2D subunits are emerging as key modulators of distinct neural circuits and functions. Their unique biophysical properties, restricted expression patterns, and distinct downstream signaling cascades present novel opportunities for therapeutic intervention in a range of neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive overview of the current understanding of GluN2C and GluN2D receptors in the central nervous system (CNS), with a focus on their distribution, function, pharmacology, and involvement in disease. Detailed experimental protocols and structured quantitative data are provided to facilitate further research and drug development in this exciting field.

Introduction: Beyond the Canonical NMDA Receptors

NMDA receptors are heterotetrameric ion channels typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including agonist affinity, channel conductance, open probability, deactivation kinetics, and magnesium (Mg²⁺) block.[1][2] While GluN2A and GluN2B-containing receptors are widely expressed throughout the brain and are central to synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD), GluN2C and GluN2D-containing receptors exhibit a more restricted and distinct expression profile, suggesting specialized roles in CNS function.

Distinct Distribution and Cellular Localization

The differential expression patterns of GluN2C and GluN2D subunits are fundamental to their specialized functions.

-

GluN2C: In the telencephalon, including the cerebral cortex and hippocampus, GluN2C mRNA is predominantly found in astrocytes .[3] However, in other brain regions like the cerebellum, thalamus, and olfactory bulb, GluN2C is expressed in neurons. Notably, GluN2C is also found in parvalbumin (PV)-positive neurons in the globus pallidus externa and substantia nigra.[4]

-

GluN2D: In contrast to GluN2C in the forebrain, GluN2D is primarily expressed in GABAergic interneurons , particularly parvalbumin-positive (PV) interneurons, in the cortex, hippocampus, and substantia nigra.[5][6] Its expression is high during early postnatal development and decreases in most brain regions with age, though it remains in specific interneuron populations.[5] GluN2D is also prominently expressed in the subthalamic nucleus and midbrain dopamine (B1211576) neurons.[7][8]

This distinct cellular localization—GluN2C in astrocytes and GluN2D in interneurons in key brain regions—forms the basis for their opposing roles in modulating neuronal network activity.

Unique Biophysical and Pharmacological Properties

GluN2C and GluN2D subunits confer unique properties to NMDA receptors that set them apart from their GluN2A and GluN2B counterparts.

Table 1: Comparative Electrophysiological Properties of NMDA Receptor Subunits

| Property | GluN2A | GluN2B | GluN2C | GluN2D |

| Glutamate (B1630785) EC₅₀ (µM) | ~1.5 | ~1.5 | ~0.85 | ~0.3 |

| Glycine EC₅₀ (µM) | ~0.8 | ~0.45 | ~0.2 | ~0.07 |

| Mg²⁺ IC₅₀ (µM) at -60 mV | ~26 | High | ~80 (triheteromeric) | Low |

| Deactivation Time Constant (ms) | Fast (~50-100) | Slow (~300-500) | Slow | Very Slow (~4000) |

| Maximal Open Probability (Pₒ) | ~0.5 | ~0.1 | ~0.01 | ~0.01 |

| Single-Channel Conductance (pS) | High (50) | High (50) | Low (36) | Low (36) |

Data compiled from multiple sources, including[1][9].

These properties, particularly the high affinity for glutamate and reduced Mg²⁺ block, suggest that GluN2C and GluN2D-containing receptors are well-suited to respond to low, ambient levels of glutamate and can be active at more negative membrane potentials.[6][10]

Table 2: Pharmacology of GluN2C and GluN2D Selective Ligands

| Compound | Type | Target(s) | IC₅₀ / EC₅₀ |

| DQP-1105 | Negative Allosteric Modulator | GluN2C/GluN2D | GluN2C: ~7.0 µM, GluN2D: ~2.7 µM |

| CIQ | Positive Allosteric Modulator | GluN2C/GluN2D | Potentiates responses |

| UBP145 | Competitive Antagonist | GluN2C/GluN2D > GluN2A/B | - |

| QNZ46 | Negative Allosteric Modulator | GluN2C/GluN2D | - |

| Ketamine | Channel Blocker | All NMDARs (higher affinity for GluN2C) | - |

IC₅₀ values can vary depending on experimental conditions. Data from[11][12].

Opposing Roles in Modulating Neuronal Oscillations

A key functional distinction of GluN2C and GluN2D receptors lies in their opposing modulation of neuronal network oscillations, particularly gamma oscillations, which are crucial for cognitive processes.

-

GluN2C in Astrocytes: Excitatory Feedback: Activation of astrocytic GluN2C receptors by synaptic glutamate spillover is thought to lead to the release of gliotransmitters, which in turn depolarize nearby pyramidal neurons, thereby providing an excitatory feedback loop that can enhance neuronal firing and gamma oscillations.[3][6]

-

GluN2D in Interneurons: Inhibitory Feedback: Conversely, the activation of GluN2D receptors on PV-interneurons enhances their excitability, leading to increased GABA release and a stronger inhibitory feedback onto pyramidal neurons, which can dampen neuronal activity and modulate gamma oscillations.[5][6]

This bidirectional control mechanism highlights the sophisticated interplay between neurons and glia in regulating network dynamics.

References

- 1. Diversity in NMDA receptor composition: many regulators, many consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Astrocyte GluN2C NMDA receptors control basal synaptic strengths of hippocampal CA1 pyramidal neurons in the stratum radiatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facilitation of GluN2C-containing NMDA receptors in the external globus pallidus increases firing of fast spiking neurons and improves motor function in a hemiparkinsonian mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Role of GluN2C-Containing NMDA Receptors in Ketamine's Psychotogenic Action and in Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric modulation of GluN2C/GluN2D-containing NMDA receptors bidirectionally modulates dopamine release: implication for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA Receptors Containing the GluN2D Subunit Control Neuronal Function in the Subthalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular bases of NMDA receptor subtype-dependent properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential effect of NMDA receptor GluN2C and GluN2D subunit ablation on behavior and channel blocker-induced schizophrenia phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-GluN2D Antibody (A12784) | Antibodies.com [antibodies.com]

- 12. GluN2D-Containing N-methyl-d-Aspartate Receptors Mediate Synaptic Transmission in Hippocampal Interneurons and Regulate Interneuron Activity - PMC [pmc.ncbi.nlm.nih.gov]

Delving into NMDA Receptor Subtype Selectivity: A Technical Guide to DQP-1105

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of DQP-1105 as a selective pharmacological tool for studying N-methyl-D-aspartate (NMDA) receptor subtypes. This compound, a dihydroquinoline-pyrazoline derivative, has emerged as a valuable negative allosteric modulator (NAM) with a preference for NMDA receptors containing GluN2C and GluN2D subunits over those with GluN2A and GluN2B subunits. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Concepts: Mechanism of Action

This compound exhibits a noncompetitive and voltage-independent antagonism of NMDA receptors.[1][2][3][4] Its inhibitory action is not overcome by increasing the concentration of the co-agonists glutamate (B1630785) or glycine (B1666218), confirming its allosteric binding site.[2][3][4] A key feature of this compound's mechanism is its glutamate-dependent binding.[1][5] The affinity of this compound for the GluN1/GluN2D receptor increases after the receptor binds to glutamate, a phenomenon observed as a time-dependent relaxation of the current response in electrophysiological recordings.[1][6] This suggests that this compound preferentially binds to and stabilizes a glutamate-bound, non-conducting state of the receptor. Studies on single-channel currents have shown that this compound reduces the channel open probability without significantly altering the mean open time or single-channel conductance, indicating that it likely inhibits a pre-gating step in receptor activation.[2][4]

The selectivity of this compound is attributed to specific residues within the lower lobe of the GluN2 agonist-binding domain, highlighting a novel binding site for subunit-selective modulation of NMDA receptors.[2][4]

Quantitative Data Summary

The following tables summarize the inhibitory potency (IC50) of this compound on various NMDA and other glutamate receptor subtypes as determined by electrophysiological studies in different expression systems.

| Receptor Subtype | Expression System | IC50 (µM) | Reference |

| GluN1/GluN2C | Xenopus oocytes | 7.0 | [1][5][7] |

| GluN1/GluN2D | Xenopus oocytes | 2.7 | [1][5][7] |

| GluN1/GluN2A | Xenopus oocytes | >100 | [3] |

| GluN1/GluN2B | Xenopus oocytes | >100 | [3] |

| GluN1/GluN2C | HEK cells | Potent (specific value not stated) | [3] |

| GluN1/GluN2D | HEK cells | 2.1 (perforated patch) | [3] |

| GluN1/GluN2A | HEK cells | 54 (perforated patch) | [3] |

| GluN1/GluN2B | HEK cells | Negligible inhibition | [3] |

| AMPA (GluA1) | Xenopus oocytes | >100 | [2][3] |

| Kainate (GluK2) | Xenopus oocytes | >100 | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

This technique is crucial for determining the potency and selectivity of compounds on specific NMDA receptor subunit combinations expressed in a controlled environment.

1. Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from female Xenopus laevis frogs.

-

Prepare complementary RNA (cRNA) for the desired GluN1 and GluN2 subunits from linearized plasmid DNA using an in vitro transcription kit.

-

Inject a precise volume of the cRNA mixture (e.g., 50 nl) into Stage V-VI oocytes.

-

Incubate the injected oocytes for 2-4 days at 16-18°C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, pH 7.4 with NaOH).

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Clamp the membrane potential at a holding potential of -40 mV to -70 mV.

-

Co-apply a maximally effective concentration of glutamate (100 µM) and glycine (30 µM) to elicit a baseline NMDA receptor current.

-

To determine the IC50, co-apply varying concentrations of this compound with the agonists and measure the steady-state inhibition of the current.

-

Wash the oocyte with the agonist solution between applications to ensure full recovery.

3. Data Analysis:

-

Normalize the inhibited current responses to the baseline current.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal concentration-response curve to determine the IC50 value and Hill slope.

Whole-Cell Patch-Clamp Recording in HEK293 Cells

This method allows for the study of NMDA receptor pharmacology in a mammalian cell line with greater control over the intracellular environment.

1. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.

-

Transfect the cells with plasmids encoding the desired GluN1 and GluN2 subunits, along with a marker gene like GFP, using a suitable transfection reagent (e.g., Lipofectamine).

-

Allow 24-48 hours for receptor expression.

2. Electrophysiological Recording:

-

Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

-

Perfuse the chamber with an extracellular solution (e.g., 145 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM glucose, 2 mM CaCl2, 0.01 mM glycine, pH 7.4 with NaOH).

-

Use a glass micropipette (3-5 MΩ resistance) filled with an intracellular solution (e.g., 140 mM Cs-gluconate, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2 with CsOH) to form a high-resistance seal (GΩ) with the cell membrane of a GFP-positive cell.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply glutamate (100 µM) and glycine (30 µM) using a rapid solution exchange system to evoke NMDA receptor currents.

-

Co-apply this compound with the agonists to measure its inhibitory effect.

3. Data Analysis:

-

Measure the peak or steady-state current amplitude in the absence and presence of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 as described for the TEVC experiments.

In Vivo Seizure Model in Tsc1+/- Mice

This protocol describes the use of this compound in a genetic mouse model of epilepsy to assess its anticonvulsant effects.

1. Animal Model and Drug Preparation:

-

Use heterozygous Tsc1+/- mice, which are a model for Tuberous Sclerosis Complex and exhibit spontaneous seizures.[1]

-

Prepare this compound for intraperitoneal (IP) injection. For example, dissolve this compound in a vehicle solution such as 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile saline.[8]

2. Surgical Implantation of EEG Electrodes:

-

Anesthetize the mice and place them in a stereotaxic frame.

-

Implant cortical electrodes for continuous electroencephalogram (EEG) monitoring.

3. Drug Administration and Seizure Monitoring:

-

After a baseline EEG recording period to establish the frequency and duration of spontaneous seizures, administer this compound via IP injection at a dose of 28 mg/kg.[1][9]

-

Continuously record EEG and video for an extended period (e.g., 24-48 hours) post-injection to monitor seizure activity.

4. Data Analysis:

-

Visually inspect the EEG recordings to identify and quantify seizure events.

-

Calculate the seizure frequency (number of seizures per hour) and the average seizure duration before and after this compound administration.

-

Statistically compare the seizure burden to determine the efficacy of the treatment.

Visualizations

Signaling and Experimental Workflows

Caption: Mechanism of this compound as a negative allosteric modulator of NMDA receptors.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis of this compound.

Caption: In vivo experimental workflow for assessing the anticonvulsant effects of this compound.

References

- 1. The Incorporation of NMDA Receptors with a Distinct Subunit Composition at Nascent Hippocampal Synapses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relationship between Availability of NMDA Receptor Subunits and Their Expression at the Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ETD | Transfection optimization of HEK-293 cells with NMDA receptor subunits NR1 and NR2A | ID: nz805z711 | Emory Theses and Dissertations [etd.library.emory.edu]

- 4. THE NATURAL HISTORY AND TREATMENT OF EPILEPSY IN A MURINE MODEL OF TUBEROUS SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epilepsy in young Tsc1(+/-) mice exhibits age-dependent expression that mimics that of human tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicity Profile of DQP-1105: A Technical Guide

Disclaimer: This document summarizes publicly available preclinical data for DQP-1105 and outlines the standard toxicological evaluation framework for a novel small molecule of its class. As of this writing, comprehensive Good Laboratory Practice (GLP) safety and toxicity study reports for this compound are not available in the public domain. The experimental protocols described herein are representative of industry-standard and regulatory-guided practices for Investigational New Drug (IND)-enabling studies.

Introduction

This compound is a novel small molecule identified as a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits.[1][2] Its selectivity for these specific subunits presents a promising therapeutic strategy for neurological disorders where their activity is implicated, such as certain forms of epilepsy.[2] The progression of such a compound from discovery to clinical trials is contingent on a thorough evaluation of its safety and toxicity profile.

This technical guide provides a summary of the known in vitro pharmacological data for this compound and details the requisite preclinical safety and toxicity studies necessary for regulatory submission. It is intended for researchers, scientists, and drug development professionals involved in the advancement of novel therapeutics.

Pharmacological Profile of this compound

This compound acts as a noncompetitive, voltage-independent antagonist of the NMDA receptor.[1] Its mechanism involves binding to an allosteric site, which reduces the channel's response to the binding of agonists glutamate (B1630785) and glycine (B1666218).[1][3] A key feature of this compound is that its inhibitory potency is enhanced in the presence of glutamate, suggesting a glutamate-dependent mechanism of action.[2][4]

The selectivity of this compound is a critical aspect of its therapeutic potential and safety profile. On-target toxicity can arise from exaggerated pharmacology, while off-target effects can result from interactions with other receptors. The available data on the inhibitory concentrations (IC₅₀) of this compound across various receptor subunits are summarized below.

| Target Receptor Subunit | IC₅₀ (μM) | Selectivity Profile | Reference |

| NMDA Receptors | |||

| GluN1/GluN2D | 2.7 | High Potency | [2] |

| GluN1/GluN2C | 7.0 - 8.5 | High Potency | [2] |

| GluN1/GluN2A | >200 | >50-fold selective | [1][2] |

| GluN1/GluN2B | >100 | >50-fold selective | [1][2] |

| Other Glutamate Receptors | |||

| AMPA (GluA1) | >150 | Low Potency | [1][2] |

| Kainate (GluK2) | >120 | Low Potency | [1][2] |

Table 1: Summary of in vitro inhibitory activity of this compound on various glutamate receptor subtypes.

NMDA Receptor Signaling and Modulation

NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity and transmission. They are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. Activation requires the binding of both glycine (to GluN1) and glutamate (to GluN2), which leads to the opening of a calcium-permeable channel. This compound modulates this process by binding to a site on the GluN2C/D subunits, thereby reducing ion flux.[1]

Framework for Preclinical Safety Assessment

Any new chemical entity must undergo a rigorous, standardized battery of non-clinical safety studies before it can be administered to humans.[5][6] These IND-enabling studies are designed to identify potential toxicities, determine a safe starting dose for clinical trials, and inform clinical monitoring plans.[7] The general workflow is a multi-stage process involving pharmacology, toxicology, and manufacturing assessments.

Detailed Experimental Protocols for Safety Assessment

The following sections describe standard protocols for the core battery of non-clinical safety studies.

These studies investigate the effects of this compound on vital organ functions. The core battery focuses on the central nervous, cardiovascular, and respiratory systems.

-

Experimental Protocol:

-

Objective: To identify potential adverse effects on vital physiological functions.

-

Species: Rodent (e.g., Sprague-Dawley rat) and/or non-rodent (e.g., Beagle dog), depending on the test.

-

Test System:

-

Cardiovascular: Conscious, telemetered animals to measure blood pressure, heart rate, and ECG parameters continuously. An in vitro hERG assay is also conducted to assess the risk of QT interval prolongation.

-

Respiratory: Whole-body plethysmography in conscious rodents to measure respiratory rate, tidal volume, and minute volume.

-

Central Nervous System (CNS): A functional observational battery (FOB) or modified Irwin test in rodents to assess behavioral, autonomic, and neuromuscular functions.

-

-

Dose Levels: A minimum of three dose levels, including a therapeutic dose, a mid-range dose, and a high dose approaching the maximum tolerated dose (MTD), plus a vehicle control.

-

Route of Administration: The intended clinical route. For this compound, this would likely be parenteral (e.g., intravenous or intraperitoneal) or oral.

-

Endpoints:

-

Cardiovascular: Hemodynamic changes, ECG intervals (PR, QRS, QT/QTc).

-

Respiratory: Changes in breathing patterns and volumes.

-

CNS: Clinical signs, changes in motor activity, coordination, and reflexes.

-

-

These studies are designed to characterize the toxicity profile of this compound following single and multiple administrations.

-

Experimental Protocol (28-Day Repeated-Dose Study):

-

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs of toxicity after repeated daily dosing for 28 days.

-

Species: Two mammalian species are required: one rodent (e.g., Wistar rat) and one non-rodent (e.g., Beagle dog).

-

Groups: Typically four groups per sex: a vehicle control group and three dose groups (low, mid, high). A recovery group is often included at the high dose and control levels to assess the reversibility of any findings.

-

Route of Administration: The intended clinical route, administered daily.

-

In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmology exams, and toxicokinetic (TK) blood sampling to correlate exposure with toxicity.

-

Terminal Procedures: At the end of the dosing period, animals are euthanized for comprehensive evaluation.

-

Endpoints:

-

Clinical Pathology: Hematology and clinical chemistry analysis.

-

Anatomic Pathology: Full necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.

-

-

| Hematology Parameter | Units | Control | Low Dose | Mid Dose | High Dose |

| Red Blood Cell Count | 10⁶/μL | ||||

| Hemoglobin | g/dL | ||||

| White Blood Cell Count | 10³/μL | ||||

| Platelet Count | 10³/μL |

Table 2: Example of a data presentation table for hematology endpoints in a repeated-dose toxicity study.

| Clinical Chemistry Parameter | Units | Control | Low Dose | Mid Dose | High Dose |

| Alanine Aminotransferase (ALT) | U/L | ||||

| Aspartate Aminotransferase (AST) | U/L | ||||

| Blood Urea Nitrogen (BUN) | mg/dL | ||||

| Creatinine | mg/dL |

Table 3: Example of a data presentation table for clinical chemistry endpoints, assessing liver and kidney function.

A standard battery of tests is required to assess the potential of this compound to cause genetic damage.

-

Experimental Protocols:

-

1. Bacterial Reverse Mutation Test (Ames Test):

-

Objective: To detect gene mutations (point mutations and frameshifts).

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli.

-

Methodology: The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagenic metabolites.

-

-

2. In Vitro Mammalian Cell Cytogenetic Assay:

-

Objective: To detect chromosomal damage.

-

Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Methodology: Cells are exposed to this compound, and metaphase cells are analyzed for chromosomal aberrations. Alternatively, an in vitro micronucleus test can be performed.

-

-

3. In Vivo Micronucleus Test:

-

Objective: To assess chromosomal damage in a whole animal system.

-

Species: Mouse or rat.

-

Methodology: Animals are treated with this compound, and bone marrow or peripheral blood is collected to score the frequency of micronucleated erythrocytes.

-

-

Conclusion

This compound is a selective GluN2C/D NMDA receptor negative allosteric modulator with a pharmacological profile that suggests potential therapeutic utility. The publicly available data focuses primarily on its mechanism of action and in vitro activity. For its continued development, a comprehensive preclinical safety and toxicity program, as outlined in this guide, is mandatory. The results from these IND-enabling studies, including safety pharmacology, repeated-dose toxicity, and genotoxicity, will be essential to characterize its safety profile, establish a safe starting dose for human trials, and ultimately determine its viability as a clinical candidate.

References

- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. seed.nih.gov [seed.nih.gov]

- 7. noblelifesci.com [noblelifesci.com]

The Role of DQP-1105 in Modulating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DQP-1105 is a potent and selective negative allosteric modulator of N-methyl-D-aspartate (NMDA) receptors containing the GluN2D subunit. This technical guide provides an in-depth overview of the current understanding of this compound and its effects on synaptic plasticity. We consolidate quantitative data from preclinical studies, detail experimental methodologies, and visualize key signaling pathways to serve as a comprehensive resource for researchers in neuroscience and drug development. While the direct effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) are still under investigation, this guide synthesizes the available evidence on its mechanism of action and its impact on synaptic currents, providing a foundation for future research into its therapeutic potential.

Introduction to this compound and GluN2D-Containing NMDA Receptors

The N-methyl-D-aspartate receptor (NMDAR) is a critical mediator of excitatory synaptic transmission and plasticity in the central nervous system.[1] The subunit composition of the NMDAR tetramer, particularly the type of GluN2 subunit (A-D), dictates its biophysical and pharmacological properties.[1] GluN2D-containing NMDARs exhibit unique characteristics, including a high affinity for glutamate (B1630785), slow deactivation kinetics, and a reduced magnesium block, which allows them to be activated by ambient glutamate levels.[2] These properties position GluN2D-containing NMDARs as key regulators of synaptic integration and plasticity.

This compound has emerged as a valuable pharmacological tool to investigate the specific roles of GluN2D-containing NMDARs. It acts as a noncompetitive, voltage-independent antagonist, with its binding affinity being dependent on the presence of glutamate.[3]

Quantitative Effects of this compound on Synaptic Transmission

This compound exhibits significant selectivity for GluN2C and GluN2D subunits over other NMDAR subunits. The following tables summarize the quantitative data on its inhibitory activity and its effects on NMDAR-mediated synaptic currents.

Table 1: Inhibitory Potency (IC50) of this compound on Recombinant NMDA Receptors

| Receptor Subunit Composition | IC50 (µM) | Reference |

| GluN1/GluN2C | 7.0 | [3][4] |

| GluN1/GluN2D | 2.7 | [3][4] |

| GluN1/GluN2A | >100 | [3][4] |

| GluN1/GluN2B | >100 | [3][4] |

Table 2: Effects of this compound on NMDAR-Mediated Miniature Excitatory Postsynaptic Currents (mEPSCs) in Spinal Cord Lamina I Neurons

| Parameter | Control | This compound (10 µM) | % Change | Reference |

| Average NMDAR Charge Transfer (pC) | 3.47 ± 0.22 | 2.61 ± 0.16 | -24.8% | [5] |

| TCN-201- and Ro25-6981-resistant Charge Transfer (pC) | 0.89 ± 0.11 | 0.33 ± 0.07 | -62.9% | [5] |

Effects on Synaptic Plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Direct quantitative data on the effects of this compound on the induction and maintenance of LTP and LTD are currently limited in the published literature. However, studies using other GluN2D-selective antagonists and research on the role of the GluN2D subunit provide some insights.

One study investigating the role of GluN2D in hippocampal plasticity found that the selective GluN2C/D antagonist NAB-14 increased LTP induction.[6] This suggests that blockade of GluN2D-containing NMDARs can modulate synaptic strengthening. It is important to note that these findings are with a different compound and may not be directly extrapolated to this compound.

Furthermore, presynaptic GluN2D-containing NMDARs have been implicated in the induction of spike-time-dependent LTD at the hippocampal CA3-CA1 synapse.[2] This suggests that this compound, by antagonizing these receptors, could potentially inhibit this form of synaptic depression.

Future research is critically needed to directly assess the impact of this compound on LTP and LTD across different brain regions and experimental paradigms.

Experimental Protocols

The following are examples of experimental methodologies that have been used to study the effects of this compound.

In Vivo Administration of this compound in Mice

-

Compound Preparation: this compound is first dissolved in DMSO to create a stock solution (e.g., 100 mM). For injection, the stock solution is diluted to the final desired concentration (e.g., 5 mM) in a vehicle solution. A common vehicle formulation is 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline. The final DMSO concentration should be kept low (e.g., <5%). The solution should be warmed and sonicated before intraperitoneal injection.[7]

-

Dosage and Administration: A typical dosage used in studies is 28 mg/kg, administered via intraperitoneal (i.p.) injection.[3][7] The frequency and duration of administration will depend on the specific experimental design.

Whole-Cell Electrophysiology in Brain Slices

-

Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in a chilled, low-calcium, low-sodium slicing solution. Coronal or sagittal slices (e.g., 300 µm thick) are prepared using a vibratome. Slices are then allowed to recover in artificial cerebrospinal fluid (aCSF) at a slightly elevated temperature (e.g., 32°C) for at least one hour before recording.[7]

-

Recording Configuration: Whole-cell patch-clamp recordings are performed on visually identified neurons. For voltage-clamp recordings of NMDAR-mediated currents, the membrane potential is typically held at a depolarized potential (e.g., +40 mV) to relieve the magnesium block. AMPA receptor-mediated currents are blocked using an antagonist like NBQX.[8]

-

Solutions: The composition of the aCSF and the internal pipette solution are critical and should be tailored to the specific experiment. An example of an internal solution for current-clamp recordings is (in mM): 130 potassium gluconate, 10 HEPES, 5 KCl, 5 EGTA, 2 NaCl, 1 MgCl2, 2 MgATP, and 0.3 NaGTP, with the pH adjusted to 7.33.[7]

-

Drug Application: this compound is typically bath-applied to the brain slices at the desired concentration. The duration of application should be sufficient to allow for equilibration in the tissue.

Signaling Pathways and Mechanisms of Action

This compound acts as a negative allosteric modulator of GluN2D-containing NMDARs. Its binding is dependent on the presence of glutamate, suggesting it stabilizes a closed or desensitized state of the receptor.[3] The inhibition is voltage-independent, indicating that it does not act as a channel pore blocker.[3]

The downstream signaling pathways specifically modulated by GluN2D-containing NMDARs are an active area of research. Given the role of NMDARs in calcium-dependent signaling, it is likely that GluN2D activation influences key enzymatic cascades involved in synaptic plasticity.

Below are diagrams illustrating the general mechanism of NMDAR-dependent synaptic plasticity and a proposed workflow for investigating the effects of this compound.

References

- 1. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-Term Depression Is Independent of GluN2 Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: DQP-1105 for In Vitro Patch-Clamp Recording

Audience: Researchers, scientists, and drug development professionals.

Introduction

DQP-1105 is a potent and selective noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing GluN2C or GluN2D subunits.[1][2][3] Its selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. This document provides detailed protocols for the use of this compound in in vitro patch-clamp electrophysiology experiments to characterize its effects on NMDA receptor currents.

Mechanism of Action

This compound acts as a negative allosteric modulator of NMDA receptors.[4] Its inhibitory action is voltage-independent and cannot be overcome by increasing the concentration of the agonists glutamate (B1630785) or glycine (B1666218), which is consistent with a noncompetitive mechanism.[2][3] Evidence suggests that this compound binds to a novel site in the lower, membrane-proximal portion of the agonist-binding domain of the GluN2 subunit.[2][3] The binding of this compound is dependent on the prior binding of glutamate to the GluN2 subunit and it reduces the channel open probability without significantly affecting the mean open time or single-channel conductance.[2][3][5]

Quantitative Data

The following tables summarize the inhibitory potency of this compound on various recombinant glutamate receptor subtypes as determined by two-electrode voltage-clamp in Xenopus oocytes and whole-cell patch-clamp in mammalian cell lines.

Table 1: Inhibitory Potency (IC50) of this compound on Recombinant NMDA Receptors.

| Receptor Subunit Composition | IC50 (µM) | Cell Type | Reference |

| GluN1/GluN2A | ~206 | Xenopus oocytes | |

| GluN1/GluN2B | ~121 | Xenopus oocytes | |

| GluN1/GluN2C | 7.0 | Xenopus oocytes | [1][2] |

| GluN1/GluN2D | 2.7 | Xenopus oocytes | [1][2] |

Table 2: Inhibitory Potency (IC50) of this compound on other Glutamate Receptors.

| Receptor Subtype | IC50 (µM) | Cell Type | Reference |

| AMPA (GluA1) | >100 | Xenopus oocytes | [2] |

| Kainate (GluK2) | >100 | Xenopus oocytes | [2] |

Experimental Protocols

This section outlines the detailed methodology for performing in vitro patch-clamp recordings to assess the effect of this compound on NMDA receptor currents. The primary methods described are based on studies using transiently transfected HEK293 cells.[2][6]

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are suitable for transient expression of recombinant NMDA receptors.

-

Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

-